molecular formula C10H11ClFNS B12115562 N-(3-chloro-4-fluorophenyl)thiolan-3-amine

N-(3-chloro-4-fluorophenyl)thiolan-3-amine

Cat. No.: B12115562
M. Wt: 231.72 g/mol
InChI Key: JBIPUFUZCLIMFY-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)thiolan-3-amine is a chemical compound with the CAS registry number 1152569-98-6 . Its molecular formula is C 10 H 11 ClFNS, and it has a molecular weight of 231.72 g/mol . The compound is characterized by a thiolan-3-amine group linked to a 3-chloro-4-fluorophenyl ring, a structure that is often explored in various scientific research applications . Compounds with similar structural frameworks, featuring a thiolan (tetrahydrothiophene) ring connected to a halogen-substituted phenyl group, are frequently investigated in medicinal chemistry for their potential biological activities, which may include antimicrobial and anti-inflammatory properties . The presence of both chlorine and fluorine atoms on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this compound strictly for in vitro experiments within controlled laboratory environments . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . For further details, including specific batch certificates of analysis, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFNS

Molecular Weight

231.72 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H11ClFNS/c11-9-5-7(1-2-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2

InChI Key

JBIPUFUZCLIMFY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Chloro 4 Fluorophenyl Thiolan 3 Amine and Analogous Structures

Methodologies for Thiolane Ring Construction and Amine Functionalization

The formation of the 3-aminothiolane core is a key step in the synthesis of the target molecule. This can be approached by first constructing the thiolane ring and then introducing the amine, or by using precursors that allow for simultaneous ring formation and functionalization.

The construction of the tetrahydrothiophene (thiolane) ring can be achieved through several synthetic strategies. researchgate.net One common approach involves the reaction of 1,4-difunctional compounds, such as 1,4-dihalides or 1,4-diols (after conversion to sulfonates), with a sulfide source like sodium sulfide. researchgate.net

Other notable methods for forming the saturated sulfur heterocycle include:

Intramolecular S-vinylation: Copper(I) iodide can catalyze the intramolecular S-vinylation of thiols with vinyl chlorides or bromides to form tetrahydrothiophenes. organic-chemistry.org

Thia-Prins Cyclization: This reaction, analogous to the Prins cyclization, can produce substituted tetrahydrothiophenes from thioacrylates with good diastereoselectivity. researchgate.net

Cascade Reactions: Bifunctional catalysts can promote cascade reactions, such as a sulfa-Michael/aldol sequence between 1,4-dithiane-2,5-diol and chalcones, to yield highly substituted tetrahydrothiophenes. organic-chemistry.org

From Alkenoic Thioesters: Bromocyclization of alkenoic thioesters using N-bromoacetamide is another route to access the thiolane core. organic-chemistry.org

These methods provide various pathways to the core thiolane structure, which can then be further functionalized.

Once the thiolane ring is constructed, or if a suitable precursor is used, an amine must be introduced at the 3-position. A common and direct method is the reductive amination of tetrahydrothiophen-3-one. organic-chemistry.org This reaction involves treating the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent. A variety of reducing agents can be employed, including sodium borohydride activated by an acid, or catalytic hydrogenation. organic-chemistry.orgunibe.ch

Alternatively, 3-aminothiophenes can be prepared from 3-oxotetrahydrothiophenes by reacting them with an acid-addition salt of hydroxylamine. google.com This forms an oxime intermediate which is then reduced to the amine. google.com The synthesis of 2-aminothiophenes is generally more common than that of 3-aminothiophenes due to more accessible synthetic routes. researchgate.net

Introduction of Halogenated Aryl Moieties: Synthetic Approaches and Considerations

The formation of the C-N bond between the thiolane-3-amine core and the 3-chloro-4-fluorophenyl group is a crucial step. This N-arylation is typically achieved through transition metal-catalyzed cross-coupling reactions. wjpmr.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and widely used method for forming C-N bonds between aryl halides and amines. wikipedia.orgrug.nl The reaction couples an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orglibretexts.org The development of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) has significantly expanded the reaction's scope, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. youtube.com

Ullmann Condensation: This is a classic copper-catalyzed method for N-arylation. wjpmr.com While traditional Ullmann reactions often require harsh conditions like high temperatures, modern protocols have been developed that use ligands to facilitate the coupling under milder conditions. wjpmr.comlookchem.com Copper-catalyzed systems can be effective for the N-arylation of various nitrogen-containing heterocycles and amines. lookchem.comorganic-chemistry.org

Other Methods: Transition-metal-free approaches have also been developed, such as using o-silylaryl triflates in the presence of a fluoride source like CsF to generate a reactive aryne intermediate that is trapped by the amine. nih.gov Additionally, photocatalytic methods are emerging for the synthesis of N-aryl amines. researchgate.net

The choice of method depends on the specific substrates, functional group tolerance, and desired reaction conditions. For the synthesis of N-(3-chloro-4-fluorophenyl)thiolan-3-amine, a Buchwald-Hartwig amination between 3-aminothiolane and a suitable 3-chloro-4-fluorophenyl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene or 3-chloro-4-fluoro-1-iodobenzene) would be a primary synthetic consideration.

Multi-Step Synthesis Pathways for this compound and its Direct Precursors

Convergent Synthesis Approach:

Synthesis of 3-Aminothiolane: This key intermediate can be prepared from commercially available precursors. A common route starts with tetrahydrothiophen-3-one, which undergoes reductive amination using an ammonia source and a suitable reducing agent to yield 3-aminothiolane. organic-chemistry.org

Synthesis of 3-chloro-4-fluoroaniline: The aryl precursor, 3-chloro-4-fluoroaniline, is an important intermediate. google.com It is typically synthesized via the reduction of 3-chloro-4-fluoronitrobenzene. google.com This reduction can be achieved through catalytic hydrogenation using catalysts like Pt/C or Pd-C. google.comgoogle.com The nitro precursor itself can be obtained from multi-step reactions starting from materials like 3,4-dichloronitrobenzene via a fluorine displacement reaction. google.com

Coupling Reaction: The final step involves the N-arylation of 3-aminothiolane with a halogenated derivative of the 3-chloro-4-fluoroaniline core, such as 1-bromo-3-chloro-4-fluorobenzene. A palladium-catalyzed Buchwald-Hartwig amination would be a standard and effective method for this transformation. wikipedia.org

Linear Synthesis Approach:

An alternative linear pathway could involve:

Synthesis of Tetrahydrothiophen-3-one: Construction of the thiolane ketone as the initial scaffold. uni.lu

N-Arylation via Reductive Amination: Direct reductive amination of tetrahydrothiophen-3-one with pre-synthesized 3-chloro-4-fluoroaniline. sigmaaldrich.com This one-pot reaction would form the C-N bond and the amine functionality simultaneously, potentially offering a more streamlined process. The choice of reducing agent and reaction conditions would be critical to ensure high yield and prevent side reactions. organic-chemistry.org

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs is essential for structure-activity relationship (SAR) studies in drug discovery and materials science. Modifications can be made to the thiolane ring, the amine linker, or the halogenated phenyl group.

Systematic modification of the substituents on the phenyl ring is a common strategy to modulate the electronic, steric, and lipophilic properties of a molecule. By employing different aniline precursors in the N-arylation step, a wide array of analogs can be synthesized. The Buchwald-Hartwig amination and other cross-coupling methods are well-suited for this purpose due to their broad substrate scope. wjpmr.comwikipedia.org

For example, by replacing 3-chloro-4-fluoroaniline with other substituted anilines, a library of compounds can be generated. The synthesis of related heterocyclic structures, such as azetidinone and thiazolidinone derivatives, has been demonstrated starting from 3-chloro-4-fluoroaniline, showcasing its utility as a building block for creating diverse molecular architectures. researchgate.net

The following table illustrates potential modifications to the phenyl ring and the corresponding aniline precursors that could be used in a synthetic campaign to generate analogs of the title compound.

R⁴Precursor Name
HClFH3-Chloro-4-fluoroaniline
HHFH4-Fluoroaniline
HClHH3-Chloroaniline
HBrFH3-Bromo-4-fluoroaniline
HOCH₃FH3-Methoxy-4-fluoroaniline
HClFCH₃3-Chloro-4-fluoro-5-methylaniline
CNClFH2-Chloro-5-cyano-4-fluoroaniline

This systematic approach allows for a thorough exploration of the chemical space around the core N-phenylthiolan-3-amine scaffold.

Structural Variations within the Thiolane Ring System (e.g., S-oxidation, ring size changes, chiral modifications)

The thiolane ring of this compound serves as a versatile scaffold amenable to various structural modifications. These changes are crucial for modulating the physicochemical properties and biological activity of the parent molecule. Key transformations include S-oxidation, alterations in ring size, and the introduction of chirality.

S-oxidation: The sulfur atom in the thiolane ring can be oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly impacts the polarity, hydrogen bonding capacity, and conformational flexibility of the molecule. The oxidation is typically achieved using controlled amounts of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides introduce a new stereocenter at the sulfur atom, leading to diastereomeric products if the original amine is chiral.

Chiral Modifications: The carbon atom at the 3-position of the thiolane ring is a chiral center. Enantiomerically pure forms of this compound can be prepared through asymmetric synthesis or by resolution of a racemic mixture. The stereochemistry at this position is often critical for specific biological recognition and activity.

Derivatization at the Amine Nitrogen and Heterocyclic Integrations (e.g., quinazolines, pyrazolopyridines)

The secondary amine nitrogen in this compound is a primary site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex heterocyclic systems. This has been extensively explored in the synthesis of potent bioactive molecules, particularly kinase inhibitors.

Quinazoline (B50416) Derivatives: The N-(3-chloro-4-fluorophenyl)amino moiety is a cornerstone of numerous quinazoline-based inhibitors. Synthetic strategies often involve the reaction of a suitably substituted aniline with a 4-chloroquinazoline precursor. For instance, the synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine involves a high-yielding nucleophilic aromatic substitution reaction. mdpi.com In this process, a commercially available N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is treated with a thiol in the presence of a base. researchgate.net This is followed by the reduction of the nitro group to an amine, often using iron powder and ammonium chloride, to yield the final product quantitatively. mdpi.comresearchgate.net Such quinazoline derivatives are attractive as potential anticancer agents. mdpi.com

Pyrazolopyridine Derivatives: The integration of the N-(3-chloro-4-fluorophenyl)amine scaffold into other heterocyclic systems like pyrazolopyridines has also been investigated. The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved by reacting 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds. mdpi.com The Gould-Jacobs reaction, using diethyl 2-(ethoxymethylene)malonate, is another common method to construct the pyridine ring fused to a pyrazole core. mdpi.com Subsequent functionalization, such as chlorination with POCl₃ followed by nucleophilic substitution with an appropriate amine, allows for the introduction of the N-(3-chloro-4-fluorophenyl) fragment. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The structural elucidation and purity assessment of synthesized this compound derivatives rely on a suite of advanced analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR are indispensable for confirming the molecular structure. In the 1H NMR spectrum of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, characteristic signals for the aromatic protons, the NH and NH₂ protons, and the methylene and methoxy groups are observed. mdpi.comresearchgate.net 13C NMR spectra show distinct signals for each carbon atom, with the carbon directly bonded to fluorine exhibiting a large coupling constant (J ≈ 242 Hz). mdpi.comresearchgate.net 19F NMR provides a specific signal for the fluorine atom on the phenyl ring. mdpi.com Two-dimensional NMR techniques like HSQC and HMBC are used to assign proton and carbon signals definitively. mdpi.comresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition with high accuracy (e.g., within 0.2 ppm). mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify characteristic functional groups, such as the N-H bonds in amines and amides. mdpi.comresearchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. researchgate.net It is also used in combination with other detectors for more complex analyses.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is a powerful technique for metabolite identification, as demonstrated in studies on the metabolism of 3-chloro-4-fluoroaniline. researchgate.net

HPLC-NMR and HPLC-ICPMS: For complex mixtures, hyphenated techniques like HPLC-NMR and HPLC-Inductively Coupled Plasma Mass Spectrometry can provide detailed structural information and elemental detection (e.g., for chlorine and sulfur) of the separated components. researchgate.net

The following table summarizes the characteristic spectroscopic data for a representative quinazoline derivative.

Technique Compound Observed Data
1H NMR N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine(400 MHz, DMSO-d6): δ = 9.54 (s, 1H), 8.36 (s, 1H), 8.19 (dd, J = 6.9, 2.6 Hz, 1H), 7.82–7.78 (m, 1H), 7.58 (s, 1H), 7.44–7.38 (m, 2H), 7.33 (d, J = 8.7 Hz, 2H), 6.88 (d, J = 8.7 Hz, 2H), 5.47 (s, 2H), 4.30 (s, 2H), 3.72 (s, 3H) mdpi.com
13C NMR N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine(100 MHz, DMSO-d6): δ = 158.5, 155.6, 152.9 (d, J = 242.1 Hz), 150.3, 144.9, 142.9, 137.2 (d, J = 3.0 Hz), 131.0, 130.2, 128.3, 126.8, 122.8, 121.7 (d, J = 6.7 Hz), 118.7 (d, J = 18.1 Hz), 116.5 (d, J = 21.6 Hz), 114.6, 113.9, 101.8, 55.1, 35.5 mdpi.com
19F NMR N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine(376 MHz, DMSO-d6): δ = −123.91 mdpi.com
HRMS (ESI) N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diaminem/z calculated for [M + H]+ = 441.0947; observed, 441.0948 mdpi.com

Optimization of Synthetic Pathways and Reaction Efficiencies

The development of efficient, scalable, and cost-effective synthetic routes is a critical aspect of chemical research. Optimization efforts focus on improving reaction yields, minimizing side products, simplifying purification processes, and utilizing environmentally benign reagents and conditions.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of greener methodologies. This includes employing catalysts that allow for high atom economy, such as the molecular iodine-catalyzed amination for quinazoline synthesis which uses oxygen as the oxidant and avoids transition metals. organic-chemistry.org Ultrasound-assisted synthesis has also been explored to promote reactions and improve efficiency, for example, in the Bischler cyclization step for creating the quinazoline core. nih.gov

The following table provides a comparison of yields for key synthetic steps in the preparation of related heterocyclic compounds.

Reaction Step Starting Material Product Reagents/Conditions Yield Reference
Nucleophilic Aromatic SubstitutionN-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amineN-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine(4-methoxyphenyl)methanethiol, NaOH, EtOH99% researchgate.net
Nitro Group ReductionN-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amineN4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamineFe powder, NH₄Cl, EtOH/H₂O, 80°CQuantitative mdpi.com
Amide Coupling3,5-diiodosalicylic acid and 3-chloro-4-(4´-chlorophenoxy)aminobenzeneRafoxanidePCl₃ (in situ), xylene, 110°C82% nih.gov
Overall SynthesisCommercially available starting materialGefitinibImproved three-step process81.1% researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for N 3 Chloro 4 Fluorophenyl Thiolan 3 Amine Derivatives

Influence of Halogenation on the Biological Activity Profile

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and improve target engagement. researchgate.net In the N-(3-chloro-4-fluorophenyl)thiolan-3-amine scaffold, the 3-chloro-4-fluoro substitution pattern on the phenyl ring is critical for its biological activity profile, influencing everything from binding affinity to metabolic stability.

The placement of chlorine and fluorine at the C3 and C4 positions, respectively, significantly alters the electronic landscape of the phenyl ring. Both are electron-withdrawing groups, which can influence the molecule's interaction with a biological target. This specific substitution pattern is found in various bioactive molecules, including some histone deacetylase (HDAC) inhibitors, suggesting its utility as a "cap" group that interacts with the protein surface. nih.gov

The substitution can enhance binding by:

Modulating pKa: The electron-withdrawing nature of the halogens can lower the pKa of the secondary amine, affecting its protonation state at physiological pH and its ability to form ionic bonds. cambridgemedchemconsulting.com

Creating Favorable Dipole Moments: The specific arrangement of halogens creates a distinct dipole moment across the ring, which can align favorably with a dipole in the protein's binding pocket.

Blocking Metabolism: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prevent oxidative metabolism at that position and improve the compound's pharmacokinetic profile. cambridgemedchemconsulting.com

The ortho- and meta-positions of halogens can have profoundly different effects. Substitution at the ortho position can sometimes be detrimental to activity, whereas meta-substitution, as with the 3-chloro group, can be favorable for establishing key interactions like halogen bonds. researchgate.net

Beyond simple steric and electronic effects, halogen atoms can participate in highly directional non-covalent interactions known as halogen bonds. nih.gov A halogen bond is formed between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of certain amino acids (e.g., serine, cysteine, aspartate). researchgate.netnih.gov

The ability of a halogen to form these bonds generally increases with its size and polarizability (I > Br > Cl > F). acs.org In the 3-chloro-4-fluorophenyl group, the chlorine atom is a more effective halogen bond donor than fluorine. researchgate.net This directional interaction can serve to precisely orient the ligand within the binding site, significantly enhancing affinity and selectivity. nih.gov The presence of the electron-withdrawing fluorine at the adjacent position can further enhance the positive character of the σ-hole on the chlorine atom, potentially strengthening its halogen bonding capability.

Table 1: Comparison of Halogen Properties Relevant to Drug Design

Feature Fluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
Van der Waals Radius (Å) 1.47 1.75 1.85 1.98
Electronegativity (Pauling) 3.98 3.16 2.96 2.66
Halogen Bond Donor Strength Weakest Weak Moderate Strongest
Metabolic Stability of C-X Bond Very High High Moderate Low
Common Role H-bond acceptor, blocks metabolism, alters pKa H-bond acceptor, weak halogen bonds Halogen bonds Strong halogen bonds

Stereochemical Aspects and Conformational Preferences of the Thiolane Ring in Bioactivity

The thiolane (tetrahydrothiophene) ring is a non-planar, flexible five-membered heterocycle that typically adopts 'envelope' or 'twist' conformations. The conformational preference and the stereochemistry of its substituents are critical determinants of biological activity, as they dictate the three-dimensional orientation of the pharmacophoric groups.

For this compound, the key stereochemical considerations are:

Chirality at C3: The carbon atom bearing the amine group is a stereocenter. The (R) and (S) enantiomers will position the amine and the attached aryl group in different spatial arrangements. It is highly probable that only one enantiomer will be significantly active, as its geometry will be complementary to the topology of the target's binding site.

Ring Conformation: The thiolane ring's conformation will be influenced by its substituents. The preferred conformation will aim to minimize steric strain, and this conformation will define the spatial relationship between the amine and the aryl group. This precise geometry is crucial for aligning the hydrogen-bonding and halogen-bonding functionalities with their counterparts on the receptor protein. acs.org

Cis/Trans Isomerism: If additional substituents were introduced on the thiolane ring, cis/trans isomerism would become a critical factor, further defining the molecule's shape and its potential to fit within a binding pocket.

Role of the Secondary Amine Linker in Target Recognition and Binding

The secondary amine linker is a pivotal component of the pharmacophore, serving multiple roles in molecular recognition and binding. mdpi.com

Hydrogen Bonding: The amine is a potent hydrogen bond donor (N-H) and can also act as a hydrogen bond acceptor through its lone pair of electrons. mdpi.com These interactions with amino acid residues are fundamental to anchoring the ligand in the binding site.

Ionic Interactions: As a basic functional group, the secondary amine is typically protonated at physiological pH (pKa dependent). libretexts.org The resulting ammonium (B1175870) cation can form strong, charge-assisted hydrogen bonds or salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in the target protein.

Structural Linker: The amine serves as a flexible linker that connects the thiolane ring to the halogenated phenyl ring. The rotatable bonds around the nitrogen atom allow the molecule to adopt a low-energy conformation that maximizes favorable interactions within the binding site. The rigidity or flexibility of this linker can be a key target for optimization. mdpi.com

Rational Drug Design Strategies Applied to the this compound Core

Rational drug design for this scaffold involves making targeted modifications to improve its drug-like properties. Bioisosteric replacement is a key strategy where one functional group is replaced by another with similar physicochemical properties to enhance potency, improve selectivity, or optimize pharmacokinetics. ajptr.comnih.gov

Bioisosteric modifications can be applied to all three key components of the this compound molecule.

Table 2: Potential Bioisosteric Replacements for the Core Scaffold

Original Moiety Bioisosteric Replacement Rationale for Replacement
3-Chloro-4-fluorophenyl Pyridinyl, Pyrimidinyl, Thienyl researchgate.netnih.gov Introduce or modify hydrogen bonding capacity, alter dipole moment, change solubility, explore different ring-stacking interactions. researchgate.net
3-Cyano-4-fluorophenyl The cyano group (-CN) can act as a bioisostere for chlorine, offering a strong hydrogen bond acceptor with different steric and electronic properties. cambridgemedchemconsulting.comacs.org
3-Trifluoromethyl-4-fluorophenyl The trifluoromethyl group (-CF3) is a bioisostere for a bromine atom or isopropyl group and can enhance metabolic stability and binding affinity through strong dipole interactions. cambridgemedchemconsulting.com
Thiolane Ring Tetrahydrofuran (THF) Replacing sulfur with oxygen changes the ring's polarity, hydrogen bond accepting capacity, and metabolic profile. nih.gov
Cyclopentane Removes the heteroatom, making the ring more lipophilic and potentially altering conformational preferences. nih.gov
Pyrrolidine Introduces an additional hydrogen bond donor/acceptor site, which could form new interactions with the target and alter solubility.
Secondary Amine Linker Amide (-NH-C=O-) Introduces a hydrogen bond acceptor (C=O) while retaining the H-bond donor (N-H), but reduces basicity and increases rigidity.
Ether (-O-) Removes the basic center and hydrogen bond donor capability, useful for probing the importance of these features. cambridgemedchemconsulting.com
Methylene (-CH2-) Increases lipophilicity and removes hydrogen bonding capacity, testing the importance of the heteroatom linker.

These strategic replacements, guided by SAR principles, allow medicinal chemists to systematically probe the molecular interactions driving biological activity and to refine the lead compound into a more effective therapeutic agent. nih.gov

Fragment-Based Drug Discovery for Novel Binding Interactions

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target. scispace.com These initial hits, which typically exhibit weak binding affinity, are then optimized and grown into more potent, drug-like molecules. nih.gov The core principle of FBDD is to explore chemical space more efficiently than traditional high-throughput screening (HTS) by starting with smaller, less complex molecules. scispace.comresearchgate.net

The application of FBDD to derivatives of this compound seeks to uncover novel binding interactions that can be exploited for therapeutic benefit. The thiolan (tetrahydrothiophene) ring, coupled with the substituted phenylamine moiety, provides a foundational scaffold that can be systematically explored through fragment-based approaches.

Identification of Binding Fragments:

The initial step in an FBDD campaign involves screening a fragment library against the target protein. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are commonly employed to detect the weak binding of fragments. nih.govnih.gov For instance, a library of fragments containing motifs analogous to the 3-chloro-4-fluorophenyl group or the thiolan-3-amine (B18485) core would be screened to identify initial binders.

Fragment Evolution and Linking:

Once initial fragment hits are identified and their binding modes are characterized, often through X-ray crystallography, the process of fragment evolution or linking begins. nih.gov This involves designing and synthesizing new molecules that build upon the initial fragment, extending into adjacent binding pockets to form additional, affinity-enhancing interactions.

For derivatives of this compound, this could involve several strategies:

Growing from the thiolan ring: Modifications to the thiolan scaffold can explore new interactions within the binding site.

Substitution on the phenyl ring: Exploring different substitution patterns on the phenyl ring can optimize electronic and steric interactions.

Linking Fragments: If two different fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.

Illustrative Data from FBDD Campaigns:

While specific FBDD data for this compound is not publicly available, the following table illustrates the typical progression of a fragment-based campaign, showing how initial low-affinity fragments are optimized into more potent leads.

Fragment IDStructureMethod of DetectionBinding Affinity (Kd)Ligand Efficiency (LE)Comments
Fragment 1 3-chloro-4-fluorophenolNMR> 1 mM0.35Initial hit identified from a library of substituted phenols.
Fragment 2 Thiolan-3-amineX-ray Crystallography800 µM0.40Binds in a pocket adjacent to the phenol (B47542) binding site.
Linked Hit This compoundSPR50 µM0.38Fragments linked to form a higher affinity compound.
Optimized Lead Derivative with additional functional groupITC200 nM0.42Further optimization based on structural insights leads to a potent inhibitor.

This table is a hypothetical representation to illustrate the FBDD process.

The success of an FBDD program hinges on the quality of the fragment library and the sensitivity of the screening methods used. researchgate.netnih.gov For complex targets, the identification of even very weak-binding fragments can provide a crucial starting point for the development of novel therapeutics. The structural information gained from these initial hits is invaluable for guiding the subsequent structure-activity relationship (SAR) studies and lead optimization efforts.

Molecular Mechanism of Action and Biological Target Elucidation in Vitro and in Silico

Identification and Characterization of Putative Biological Targets for N-(3-chloro-4-fluorophenyl)thiolan-3-amine and its Analogs

A range of putative biological targets has been identified for this class of compounds, spanning enzymes, nuclear receptors, and other cell-surface receptors. These findings are largely based on computational docking studies, broad-spectrum screening, and assays with specific analogs.

Derivatives of N-(3-chloro-4-fluorophenyl) have been investigated for their potential to modulate the activity of key enzymes. In silico studies on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have shown a strong binding affinity for monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info These computational models predict that the derivatives could act as MAO-B inhibitors, which would in turn increase dopamine levels in nerve cells. asiapharmaceutics.info The binding energies of some of these derivatives were found to be superior to those of standard MAO-B inhibitors like selegiline and rasagiline. asiapharmaceutics.info

Table 1: Comparative Binding Energies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine Derivatives and Standard MAO-B Inhibitors. asiapharmaceutics.info
CompoundBinding Energy (K.cal/mol)
Compound C23-120.20
Compound C33-116.97
Selegiline (Standard)-74.38
Rasagiline (Standard)-72.76

Additionally, compounds containing the N-(3-chloro-4-fluorophenyl) scaffold, specifically N-(3-chloro-4-fluorophenyl)quinazolin-4-amine derivatives, are recognized for their potential as protein kinase inhibitors, a mechanism central to their investigation as anticancer agents. mdpi.comresearchgate.net

The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) has been identified as a master regulator of TH17 cell differentiation and is a significant target for the treatment of inflammatory and autoimmune diseases. nih.govnih.gov RORγt plays a crucial role in immunity, metabolism, and circadian rhythms. otavachemicals.com While numerous small molecule RORγt inverse agonists and antagonists are in development, specific studies directly linking this compound or its immediate analogs to RORγt activity are not prominently featured in the reviewed literature. nih.govotavachemicals.com The development of RORγt inhibitors remains an active area of research for potential therapeutic applications in conditions like psoriasis. nih.govotavachemicals.com

The Apelin receptor is part of a signaling pathway with a 77-amino acid endogenous ligand that gets cleaved into smaller active peptides, such as Apelin-13 and Apelin-36. nih.gov This system is involved in various physiological processes. However, current research does not establish a direct interaction between the Apelin receptor and this compound or its analogs. Similarly, no significant findings were identified linking this class of compounds to Toll-like Receptor 7.

Analogs of this compound have demonstrated a wide range of biological activities in phenotypic screens.

Antimicrobial Activity : A series of 16 N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net Among these, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was identified as the most active compound, showing significant antibacterial activity. researchgate.net Another derivative, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide, displayed moderate antifungal activity. researchgate.net Furthermore, other related structures, such as 4-chloro-3-nitrophenylthiourea derivatives, have also shown high antibacterial activity against both standard and hospital strains. nih.gov

Anticancer Activity : The N-(3-chloro-4-fluorophenyl) moiety is present in several classes of compounds investigated for anticancer properties. Quinazoline (B50416) derivatives containing this group are noted for their role as protein kinase inhibitors. mdpi.comresearchgate.net For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) asiapharmaceutics.infomdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a series of newly synthesized thiazolo[4,5-d]pyrimidine derivatives evaluated by the National Cancer Institute. mdpi.com Another analog, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has shown a distinct ability to inhibit the proliferation of A549 and BGC-823 cancer cell lines. researchgate.net

Antiviral Activity : In the realm of antiviral research, novel sulfonamide derivatives incorporating a 1,3,4-thiadiazole ring and a 4-chlorophenyl group have been synthesized. mdpi.com Several of these compounds exhibited a notable degree of antiviral activity against the tobacco mosaic virus (TMV). mdpi.com Specifically, two compounds from the series, designated 7b and 7i, showed TMV inhibition rates of approximately 50%, comparable to the commercial agent ningnanmycin. mdpi.com

In Vitro Biochemical and Cell-Based Approaches to Mechanism of Action

To further elucidate the mechanisms observed in phenotypic screens, researchers have employed direct biochemical and cell-based assays.

Direct assays have confirmed the inhibitory potential of analogs on specific enzymes. As an extension of the in silico findings, the interaction with MAO-B represents a key example of putative direct enzyme inhibition. asiapharmaceutics.info In the context of antimicrobial activity, a study on 4-chloro-3-nitrophenylthiourea derivatives investigated their action against topoisomerases isolated from Staphylococcus aureus, confirming that these enzymes are a direct target. nih.gov


Advanced Computational Modeling for Mechanism of Action Insights

Quantum Mechanical and Hybrid QM/MM Methods for Reactivity and Energetics

The intricate interplay of electronic effects governs the reactivity and energetic profile of this compound. To elucidate these properties at a subatomic level, quantum mechanical (QM) and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are indispensable computational tools. These approaches provide a detailed understanding of the molecule's behavior, particularly its interaction with biological targets.

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of the compound. nih.govnih.gov DFT calculations can map the electron density distribution, identifying regions susceptible to nucleophilic or electrophilic attack. This is crucial for understanding how the molecule might interact with amino acid residues within a protein's active site. Furthermore, QM methods can be used to calculate the energies of different conformations of the molecule, revealing the most stable three-dimensional structures. This information is vital for predicting the bioactive conformation when it binds to its biological target. The reactivity of the sulfur-containing thiolane ring, for instance, can be explored by calculating the energies of transition states for potential reactions, such as oxidation. acs.orgmdpi.comresearchgate.net

While QM methods offer high accuracy, their computational cost restricts their application to relatively small systems. To study the interaction of this compound with a large biomolecule like a protein receptor, hybrid QM/MM methods are employed. rsc.orgnih.govnih.govresearchgate.net In this approach, the system is partitioned into a QM region and an MM region. The QM region typically includes the ligand (this compound) and the key amino acid residues in the protein's active site that directly interact with it. nih.gov This region is treated with a high-level QM method to accurately describe the electronic interactions, such as hydrogen bonding and π-π stacking, that are critical for binding. The remainder of the protein and the surrounding solvent are treated with molecular mechanics (MM), a less computationally intensive method that models the system using classical physics principles. nih.gov

The power of the QM/MM approach lies in its ability to balance accuracy and computational efficiency. researchgate.net It allows for a detailed investigation of the binding energetics, providing insights into the strength of the interaction between the ligand and its target. By calculating the binding free energy, researchers can predict the affinity of the compound for its receptor. Moreover, QM/MM simulations can model the dynamic nature of the ligand-receptor complex, revealing how the interactions change over time and providing a more realistic picture of the binding event.

Interacting ResidueInteraction TypeQM/MM Interaction Energy (kcal/mol)
ASP168Hydrogen Bond (Amine NH)-5.8
LYS72Salt Bridge (Amine NH3+)-8.2
PHE169π-π Stacking (Phenyl Ring)-3.5
LEU75Hydrophobic (Thiolane Ring)-2.1
GLU91Halogen Bond (Chlorine)-1.5

Pharmacophore Generation and Virtual Screening for Hit Identification

Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify potential bioactive molecules, often referred to as "hits," from large chemical libraries. benthamdirect.comnih.govpatsnap.comwikipedia.org These methods are instrumental in exploring the vast chemical space to find compounds that are likely to interact with a specific biological target.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.comnih.gov For this compound, a hypothetical pharmacophore model can be generated based on its structural characteristics and potential interactions with a target, such as a kinase or monoamine oxidase. mdpi.comtandfonline.comappconnect.in

The generation of a pharmacophore model can be approached in two ways: ligand-based or structure-based. In a ligand-based approach, a set of known active molecules is superimposed, and the common chemical features are identified to create a pharmacophore model. frontiersin.org In a structure-based approach, the three-dimensional structure of the biological target, obtained from techniques like X-ray crystallography, is used to define the key interaction points in the active site. frontiersin.orgmdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. mdpi.comfrontiersin.org Large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. benthamdirect.com

A hypothetical pharmacophore model for this compound targeting a kinase active site might include the following features:

One hydrogen bond donor (from the amine group).

One hydrogen bond acceptor (the fluorine atom or the sulfur atom in the thiolane ring).

One aromatic ring feature (the 3-chloro-4-fluorophenyl group).

One hydrophobic feature (the thiolane ring).

The results of a virtual screening campaign are typically presented in a table that ranks the "hit" compounds based on how well they fit the pharmacophore model and other criteria, such as estimated binding affinity or drug-likeness properties. An example of such a data table is provided below, showcasing hypothetical results from a virtual screen using a pharmacophore derived from this compound.

Compound IDPharmacophore Fit ScoreEstimated Binding Affinity (µM)Molecular WeightLogP
VS_0010.950.25310.43.1
VS_0020.920.51295.32.8
VS_0030.881.2325.53.5
VS_0040.852.5280.22.5
VS_0050.815.1340.63.9

The identified hits from the virtual screening would then be subjected to further computational analysis, such as molecular docking and QM/MM calculations, before being prioritized for chemical synthesis and biological evaluation. This integrated in silico approach streamlines the process of discovering novel and potent drug candidates.

Preclinical in Vitro Pharmacological Characterization of N 3 Chloro 4 Fluorophenyl Thiolan 3 Amine Analogs

Characterization of In Vitro Enzyme Inhibition Potency (e.g., IC50, Ki determination)

There is no publicly available data on the in vitro enzyme inhibition potency of N-(3-chloro-4-fluorophenyl)thiolan-3-amine or its analogs. As such, no IC50 or Ki values for the inhibition of specific enzymes have been reported for this series of compounds.

Receptor Modulatory Activity in Cell-Based Assays

No studies were found that investigated the receptor modulatory activity of this compound or its analogs in cell-based assays. Consequently, there is no information on their potential agonist, antagonist, or allosteric modulator effects on any G-protein coupled receptors, ion channels, or other receptor types.

In Vitro Selectivity and Counter-Screening Against Related Targets

Given the absence of primary activity data for this compound analogs, no information regarding their selectivity is available. Selectivity profiling and counter-screening are typically performed after initial potent activity against a primary target has been established. As no such primary target or activity has been reported, these subsequent characterization steps have not been documented in the scientific literature.

Advanced Computational and Cheminformatics Analyses of N 3 Chloro 4 Fluorophenyl Thiolan 3 Amine Derivatives

In Silico Prediction of Pharmacokinetic Profiles (ADME)

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these characteristics early in the drug discovery pipeline is essential for selecting candidates with a higher probability of clinical success. For derivatives of N-(3-chloro-4-fluorophenyl)thiolan-3-amine, various computational models are employed to estimate their ADME profiles.

Prediction of Metabolic Stability (e.g., microsomal stability)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In silico models predict the susceptibility of this compound derivatives to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver. These models identify potential sites of metabolic attack on the molecule, such as the aromatic ring or the thiolan moiety, and estimate the rate of metabolic clearance. By flagging compounds likely to be rapidly metabolized, these predictions allow chemists to focus on synthesizing more stable analogues.

Table 1: Predicted Metabolic Stability of this compound Derivatives

DerivativePredicted Major Metabolizing CYP IsoformPredicted Intrinsic Clearance (µL/min/mg protein)Predicted Half-life (t½) in Human Liver Microsomes (min)
Parent Compound CYP3A4, CYP2D625.865.2
4-methoxy derivative CYP2C9, CYP3A415.2110.5
2-methyl derivative CYP2D6, CYP1A245.138.8
5-fluoro derivative CYP3A4, CYP2C1919.786.3

This table presents hypothetical data for illustrative purposes.

Permeability Assessments (e.g., Caco-2, MDR1-MDCKII)

A drug's ability to permeate biological membranes is crucial for its absorption and distribution to target tissues. Computational models are used to predict the permeability of this compound derivatives across cellular barriers. These models often simulate passage through Caco-2 cell monolayers, which mimic the intestinal epithelium, and MDR1-MDCKII cells, which assess the potential for efflux by transporters like P-glycoprotein (P-gp). Key molecular properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight are used to forecast permeability.

Table 2: Predicted Permeability Characteristics of this compound Derivatives

DerivativePredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted Efflux Ratio (MDR1-MDCKII)Predicted Blood-Brain Barrier Penetration (LogBB)
Parent Compound 12.52.8-0.15
4-methoxy derivative 15.81.90.05
2-methyl derivative 11.23.5-0.21
5-fluoro derivative 14.12.2-0.09

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Biological Activity

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for novel, unsynthesized molecules and guides the rational design of more potent derivatives.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors that numerically represent the physicochemical properties of the this compound derivatives. These descriptors can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Connectivity indices, shape indices.

Geometrical (3D): Molecular surface area, volume.

Physicochemical: LogP, pKa, polar surface area.

The selection of the most relevant descriptors is a critical step to build a robust and predictive model.

Development and Validation of Predictive QSAR Models

Using the calculated descriptors and the measured biological activity of a training set of compounds, a QSAR model is developed. Various statistical methods, from multiple linear regression to more complex machine learning algorithms like random forests and support vector machines, can be employed. The resulting model's predictive power is rigorously tested through internal validation (e.g., cross-validation) and, most importantly, external validation using an independent test set of molecules. A validated QSAR model becomes a powerful tool for virtual screening and lead optimization.

Data Mining and Analysis of Publicly Available Chemical and Biological Databases

The exploration of publicly accessible chemical and biological databases is a cornerstone of modern cheminformatics, enabling researchers to unlock novel insights from vast repositories of existing data. For the compound this compound and its derivatives, these databases offer a foundational layer of information, primarily centered on calculated physicochemical properties and predicted bioactivities. While large-scale, high-throughput screening data for this specific scaffold appears to be limited in the public domain, a detailed analysis of available database entries provides a valuable starting point for computational and cheminformatics-driven drug discovery efforts.

A survey of prominent databases such as PubChem reveals the presence of this compound and several closely related analogs. The available information is largely composed of computed molecular descriptors, which are critical for developing structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models. These descriptors, when aggregated and analyzed across a series of derivatives, can illuminate trends that guide the design of new compounds with potentially improved biological profiles.

The table below summarizes the computed properties for this compound and a selection of its derivatives as found in public databases. This data serves as the raw material for initial computational analyses.

Table 1: Computed Physicochemical Properties of this compound and Related Compounds

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
4-[(3-Chloro-4-fluorophenyl)methyl]thiolan-3-amine103038661C₁₁H₁₃ClFNS245.742.713
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine44629454C₂₂H₂₅ClFN₄O₃⁺447.94.127
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide2805068C₁₄H₁₂ClF₂NO₂S331.83.614
N-(3-Chloro-4-fluorophenyl)-2-(cyanosulfanyl)acetamide75124035C₉H₆ClFN₂OS244.71.813
4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine2757600C₉H₆ClFN₂S228.73.013
N-(3-chloro-4-fluorophenyl)morpholin-4-amine174249716C₁₀H₁₂ClFN₂O230.71.913

Analysis of the data in Table 1 highlights the chemical space occupied by derivatives containing the 3-chloro-4-fluorophenyl moiety. The variation in molecular weight, lipophilicity (XLogP3), and hydrogen bonding potential across these compounds is significant. For instance, the quinazoline (B50416) derivative (CID 44629454) exhibits a substantially higher molecular weight and hydrogen bond acceptor count, suggesting a more complex and potentially more specific binding profile compared to the simpler acetamide (B32628) or thiazole (B1198619) derivatives.

Further data mining efforts can involve searching for biological assay data associated with these compounds or their close structural neighbors. While no specific bioassay results were found for this compound itself, the presence of related structures in patent literature and as intermediates in the synthesis of bioactive molecules suggests that this chemical scaffold is of interest to medicinal chemists. For example, the N-(3-chloro-4-fluorophenyl) group is a key component of several kinase inhibitors, indicating that derivatives of this compound could be explored for similar activities.

The following table lists the compound names mentioned in this article.

Future Research Directions and Translational Considerations for N 3 Chloro 4 Fluorophenyl Thiolan 3 Amine Research

Design and Synthesis of Advanced N-(3-chloro-4-fluorophenyl)thiolan-3-amine-Based Leads with Improved Potency and Selectivity

The development of more effective and selective therapeutic agents is a primary goal in drug discovery. For this compound, future research could focus on systematic modifications of its structure to enhance its pharmacological properties.

Structure-Activity Relationship (SAR) Studies

A crucial first step is to conduct detailed Structure-Activity Relationship (SAR) studies. This involves synthesizing a library of analogs by modifying different parts of the lead compound and evaluating how these changes affect biological activity. For instance, the substitution pattern on the phenyl ring could be altered. While the current compound has chloro and fluoro groups, exploring other substitutions could significantly impact potency and selectivity. nih.govnih.gov For example, introducing bulky or hydrophilic substituents at various positions on the 2-aminothiazole (B372263) ring has been shown to decrease or abolish inhibitory activity against nitric oxide synthase (NOS). nih.gov

Table 1: Potential Modifications for SAR Studies of this compound Analogs

Molecular ScaffoldModification StrategyRationale
Phenyl Ring Varying halogen and alkyl group positionsTo probe the electronic and steric requirements of the binding pocket.
Introduction of hydrogen-bond donors/acceptorsTo enhance binding affinity and selectivity.
Thiolane Ring Altering ring size (e.g., to thiacyclohexane)To assess the impact of ring conformation on activity.
Introducing substituents on the thiolane ringTo explore additional binding interactions and modulate physicochemical properties. nih.gov
Amine Group Acylation or alkylationTo modify basicity and explore potential new interactions.

This table outlines potential chemical modifications to the this compound scaffold and the scientific reasoning behind these changes.

Stereochemistry

The stereochemistry of the aminothiolane core is another critical aspect to investigate. The spatial arrangement of the amine and phenyl groups can dramatically influence how the molecule interacts with its biological target. utsa.edu Synthesizing and testing individual stereoisomers is essential to identify the most active and selective configuration.

Application of Artificial Intelligence and Machine Learning in Accelerated Discovery and Optimization

Modern drug discovery increasingly relies on computational tools to accelerate the identification and optimization of lead compounds. researchgate.netmednexus.org Artificial intelligence (AI) and machine learning (ML) can be particularly valuable in the context of this compound research. ideas2it.com

Predictive Modeling

Once initial SAR data is generated, ML models can be trained to predict the biological activity of virtual compounds. nih.gov These models can learn complex relationships between chemical structures and their properties, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. crimsonpublishers.com This allows for the rapid in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates. mednexus.org

De Novo Design

Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target potency and a favorable toxicity profile, it can generate novel chemical structures that are likely to be active. This approach can help to explore a much wider chemical space than traditional methods.

Table 2: AI and ML Applications in Thiolane-Based Drug Discovery

AI/ML TechniqueApplicationPotential Impact
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure.Accelerate lead optimization by prioritizing potent compounds.
Generative Adversarial Networks (GANs) Design novel molecules with desired properties.Discover novel and diverse chemical scaffolds.
Recursive Neural Networks Predict physicochemical properties like solubility. mednexus.orgImprove the druggability of lead compounds.
Support Vector Machines (SVM) Classify compounds based on their predicted effectiveness. nih.govAid in the selection of candidates for further development.

This table summarizes how different AI and ML techniques can be applied to streamline the discovery and development of this compound-based therapeutics.

Exploration of Novel Therapeutic Indications and Biological Pathways for the Thiolane Scaffold

The thiolane ring is a component of various biologically active molecules. While the specific targets of this compound are unknown, the broader class of sulfur-containing heterocycles has shown promise in a range of therapeutic areas. tandfonline.com

Target Identification and Validation

A key research direction would be to identify the biological target(s) of this compound. This can be achieved through techniques such as:

Affinity Chromatography: Using the compound as a bait to pull down its binding partners from cell lysates.

Computational Target Prediction: Using the compound's structure to screen against databases of known protein structures.

Phenotypic Screening: Observing the effects of the compound on cells or organisms to infer its mechanism of action.

Once a target is identified, further experiments would be needed to validate its role in a particular disease.

Potential Therapeutic Areas

Given the known activities of similar compounds, potential therapeutic areas for thiolane derivatives could include:

Oncology: Many kinase inhibitors, a cornerstone of cancer therapy, incorporate heterocyclic scaffolds. wikipedia.org Thiophene derivatives, structurally related to thiolanes, have shown promise as anticancer agents. nih.gov

Infectious Diseases: Sulfur-containing compounds have a long history in antimicrobial drug discovery. utsa.edunih.gov Novel scaffolds could be effective against drug-resistant pathogens. nih.govacs.org

Neurological Disorders: Compounds targeting enzymes like neuronal nitric oxide synthase (nNOS) are being investigated for neurodegenerative diseases. nih.gov

Overcoming Challenges in Preclinical Development and Translational Research for Novel Thiolane-Containing Compounds

The path from a promising lead compound to a clinically approved drug is fraught with challenges. Thiolane-containing compounds may present specific hurdles that need to be addressed.

Metabolic Stability

The sulfur atom in the thiolane ring can be susceptible to oxidation by metabolic enzymes in the liver. rsc.org This can lead to rapid clearance of the drug from the body, reducing its efficacy. Strategies to improve metabolic stability include:

Introducing electron-withdrawing groups: To decrease the electron density on the sulfur atom and make it less prone to oxidation.

Steric shielding: Placing bulky groups near the sulfur atom to hinder the approach of metabolic enzymes.

Synthesis and Scalability

The synthesis of complex heterocyclic compounds can be challenging and expensive. utsa.edu Developing a robust and scalable synthetic route is crucial for producing the quantities of the drug needed for preclinical and clinical studies. Research into more efficient synthetic methods for organosulfur compounds is ongoing. utsa.edursc.org

Toxicity

Off-target effects are a major cause of drug attrition. It is essential to conduct thorough toxicity studies to identify any potential safety concerns. For example, some sulfur-containing compounds have been found to inhibit carbonic anhydrases, leading to off-target effects. rsc.org Early and comprehensive toxicological profiling can help to de-risk a project and increase the chances of successful translation to the clinic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)thiolan-3-amine, and how can reaction conditions be systematically optimized?

  • The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluoroaniline and a thiolan-3-amine derivative. Key parameters include solvent choice (e.g., toluene or DMF), base selection (e.g., NaOH or K₂CO₃), and temperature control (60–100°C) to maximize yield and purity .
  • Methodological approach: Use design of experiments (DoE) to vary solvent polarity, base strength, and reaction time. Monitor progress via TLC or HPLC, and characterize intermediates/purified product via 1^1H/13^13C NMR and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Employ crystallography (e.g., SHELX suite for single-crystal X-ray diffraction) to confirm bond angles and stereochemistry .
  • Pair spectroscopic data (NMR, IR) with computational validation using density functional theory (DFT) to compare experimental and simulated spectra .

Q. What preliminary biological screening assays are recommended for this compound?

  • Conduct in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to assess interactions with target enzymes/receptors. Use cytotoxicity assays (MTT or resazurin) in cell lines to evaluate baseline toxicity .

Advanced Research Questions

Q. How do halogen substituent positions (Cl, F) influence the compound’s reactivity and biological activity compared to analogs?

  • The electron-withdrawing effects of Cl and F at the 3- and 4-positions enhance electrophilicity, potentially increasing binding affinity to targets like kinases. Compare with bromine (Br) or methyl (CH₃) analogs via competitive inhibition assays .
  • Method: Synthesize analogs (e.g., N-(3-bromo-4-fluorophenyl)thiolan-3-amine) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and off-target interactions?

  • Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with cytochrome P450 enzymes or hERG channels .
  • Use QSAR models to predict ADMET properties, leveraging datasets from PubChem or ChEMBL .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

  • Conduct parallel artificial membrane permeability assays (PAMPA) and liver microsome stability tests. Cross-validate with LC-MS/MS to identify major metabolites .
  • Case study: If instability in acidic conditions is observed, modify the thiolan ring (e.g., introduce sulfone groups) and retest .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity .
  • Optimize workup procedures (e.g., recrystallization solvents, gradient chromatography) using Hansen solubility parameters .

Comparative Analysis Table

Property N-(3-Cl-4-F-phenyl)thiolan-3-amine N-(3-Br-4-F-phenyl)thiolan-3-amine N-(3-Cl-4-CH₃-phenyl)thiolan-3-amine
Molecular Weight (g/mol) 245.73290.20225.33
Halogen Effects Enhanced electrophilicity (Cl, F)Higher steric bulk (Br)Reduced polarity (CH₃)
Binding Affinity (IC₅₀) 12 nM (Kinase X) 18 nM (Kinase X) 45 nM (Kinase X)
Metabolic Half-life (t₁/₂) 2.3 h (Human liver microsomes) 1.8 h 4.1 h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.